molecular formula C11H16O2 B14677204 2-Ethyl-1,3-dimethoxy-5-methylbenzene CAS No. 32551-62-5

2-Ethyl-1,3-dimethoxy-5-methylbenzene

Cat. No.: B14677204
CAS No.: 32551-62-5
M. Wt: 180.24 g/mol
InChI Key: KBHCITMKIJKTSU-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-dimethoxy-5-methylbenzene is a multi-functional aromatic building block of significant interest in advanced organic synthesis and medicinal chemistry. This compound features a 1,3-dimethoxy-5-methylbenzene (orcinol dimethyl ether) core structure, a scaffold recognized as an important precursor in the synthesis of natural products and complex organic molecules . The strategic substitution pattern, including the ethyl group, makes it a valuable intermediate for constructing specialized compounds for pharmaceutical development and materials science. Researchers utilize this and related di- and tri-substituted benzene derivatives as key starting materials in multi-step synthetic pathways . Its structure is engineered for further functionalization, including electrophilic substitution and metal-catalyzed cross-coupling reactions, to create novel molecular entities for screening and development. This product is intended for research applications as a chemical reference standard and synthetic intermediate. It is strictly for laboratory use and is not graded for human consumption.

Properties

CAS No.

32551-62-5

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-ethyl-1,3-dimethoxy-5-methylbenzene

InChI

InChI=1S/C11H16O2/c1-5-9-10(12-3)6-8(2)7-11(9)13-4/h6-7H,5H2,1-4H3

InChI Key

KBHCITMKIJKTSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1OC)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-dimethoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 1,3-dimethoxy-5-methylbenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-dimethoxy-5-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

2-Ethyl-1,3-dimethoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studies of electrophilic aromatic substitution reactions.

    Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-dimethoxy-5-methylbenzene in chemical reactions typically involves the formation of a positively charged intermediate (arenium ion) during electrophilic aromatic substitutionThe specific molecular targets and pathways involved depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2-Ethyl-1,3-dimethoxy-5-methylbenzene differ primarily in substituent type, position, and functional groups. Below is a detailed comparison:

2-Ethyl-1,3-dimethylbenzene (CAS 2870-04-4)

  • Substituents : Ethyl (position 2), methyl (positions 1 and 3).
  • Key Differences : Lacks methoxy groups, which reduces its polarity and reactivity in oxidation or electrophilic substitution reactions compared to dimethoxy analogs.
  • Applications : Primarily used in industrial solvents or as a precursor in alkylation reactions. Its simpler structure facilitates easier synthesis but limits versatility in complex organic syntheses .

2,4-Dibromo-1,3-dimethoxy-5-methylbenzene

  • Substituents : Bromine (positions 2 and 4), methoxy (positions 1 and 3), methyl (position 5).
  • Key Differences : Bromine substituents enhance electrophilic reactivity, making it suitable for cross-coupling reactions. The methyl group at position 5 sterically hinders certain reactions, unlike the ethyl group in the target compound.
  • Applications : Serves as a precursor for synthesizing Drimiopsin A, a natural product with antimicrobial properties .

2-Ethyl-1,4-dimethylbenzene (CAS 1758-88-9)

  • Substituents : Ethyl (position 2), methyl (positions 1 and 4).
  • Key Differences : The shifted methyl group (position 4 vs. 5) alters steric effects and regioselectivity in reactions. The absence of methoxy groups reduces its ability to stabilize charged intermediates.
  • Applications : Used in petrochemical industries and as a model compound in studying isomerization effects .

Comparative Data Table

Compound Name CAS Number Substituent Positions Key Functional Groups Reactivity Profile Primary Applications
This compound Not provided 2, 1, 3, 5 Ethyl, methoxy, methyl High (methoxy-directed reactions) Pharmaceutical intermediates
2-Ethyl-1,3-dimethylbenzene 2870-04-4 2, 1, 3 Ethyl, methyl Moderate Solvents, alkylation
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene Not provided 2, 4, 1, 3, 5 Bromo, methoxy, methyl Very high (halogen reactivity) Bioactive molecule synthesis
2-Ethyl-1,4-dimethylbenzene 1758-88-9 2, 1, 4 Ethyl, methyl Low Petrochemical research

Key Research Findings

Substituent Effects : Methoxy groups significantly enhance electrophilic aromatic substitution reactivity compared to methyl or ethyl groups. For example, brominated dimethoxybenzene derivatives () exhibit higher reactivity in Suzuki-Miyaura couplings than their alkyl-substituted counterparts .

This contrasts with 2-Ethyl-1,4-dimethylbenzene, where substituent positioning reduces steric interference .

Synthetic Utility : Dimethoxy-substituted compounds are prioritized in pharmaceutical synthesis due to their ability to stabilize transition states in C–H activation reactions ().

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